2-Keto Zolpidem

Drug Metabolism CYP Phenotyping In Vitro Clearance

2-Keto Zolpidem (CAS 400038-68-8), the primary oxidative metabolite (M-3) of Zolpidem, accounts for >80% of net intrinsic clearance, predominantly via CYP3A4 (61% participation). This USP Related Compound B reference standard is essential for accurate CYP phenotyping, DDI risk assessment, ANDA method validation, and forensic intake confirmation. Substitution with non-specific impurity references leads to erroneous fₘ,CYP3A4 estimates and method validation failure. Procure authentic 2-Keto Zolpidem for regulatory-compliant, pharmacopeial-traceable analytical workflows.

Molecular Formula C19H19N3O2
Molecular Weight 321.4 g/mol
CAS No. 400038-68-8
Cat. No. B138256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Keto Zolpidem
CAS400038-68-8
SynonymsN,N,6-Trimethyl-2-(4-methylphenyl)-α-oxoimidazo[1,2-a]pyridine-3-acetamide;  N,N-Dimethyl-2-(6-methyl-2-p-tolylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide; 
Molecular FormulaC19H19N3O2
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C(=O)C(=O)N(C)C
InChIInChI=1S/C19H19N3O2/c1-12-5-8-14(9-6-12)16-17(18(23)19(24)21(3)4)22-11-13(2)7-10-15(22)20-16/h5-11H,1-4H3
InChIKeyWJEFEBYRIBQJRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Keto Zolpidem (CAS 400038-68-8): A Defined Zolpidem Metabolite and USP Reference Standard


2-Keto Zolpidem (CAS 400038-68-8), also designated as Oxozolpidem and Zolpidem USP Related Compound B, is the C2-keto oxidized derivative of the imidazopyridine hypnotic agent Zolpidem [1]. It is defined by its molecular formula C₁₉H₁₉N₃O₂ (MW 321.37) and IUPAC name N,N-Dimethyl-2-(6-methyl-2-p-tolylimidazo[1,2-α]pyridin-3-yl)-2-oxoacetamide, wherein the parent drug's α-methylene group is oxidized to an α-oxoacetamide moiety . This compound is characterized as the predominant in vitro oxidative metabolite (designated M-3) of Zolpidem, accounting for more than 80% of net intrinsic clearance by human liver microsomes, and is officially recognized as a USP reference standard for pharmaceutical quality control [2].

The Critical Need for Authentic 2-Keto Zolpidem Reference Material in Analytical and Pharmacokinetic Studies


Generic substitution of 2-Keto Zolpidem with other Zolpidem metabolites, related substances, or uncharacterized 'impurity' fractions is scientifically invalid due to three distinct factors. First, chromatographic co-elution is a major risk; Zolpidem hydroxy metabolites M-3 and M-4 exhibit highly similar mass spectra and cannot be reliably distinguished without authentic standards and optimized separation methods [1]. Second, the metabolic pathways and enzymatic drivers differ substantially: M-3 (2-Keto Zolpidem) formation is predominantly CYP3A4-mediated (projected contribution: 61% to net intrinsic clearance), whereas other Zolpidem metabolites (e.g., M-4, M-11) involve distinct CYP isoforms (CYP2C9, 22%; CYP1A2, 14%), making any generic reference material unsuitable for accurate enzyme phenotyping or drug-drug interaction (DDI) studies [2]. Third, regulatory filings (ANDA/DMF) require specific, compendial-grade reference standards (USP Related Compound B) with documented traceability; substitution with non-compendial or cross-validated materials can lead to method rejection [3].

Quantitative Differentiation Evidence: 2-Keto Zolpidem (CAS 400038-68-8) vs. Zolpidem Analogs and Metabolites


Metabolic Pathway Specificity: 2-Keto Zolpidem (M-3) vs. Alternative Zolpidem Hydroxy Metabolites (M-4, M-11)

2-Keto Zolpidem (M-3) demonstrates a unique quantitative dominance in Zolpidem's in vitro metabolic clearance compared to other hydroxylated metabolites (M-4, M-11). In human liver microsome studies, M-3 accounted for more than 80% of net intrinsic clearance, while the remaining clearance was attributed to the formation of other minor hydroxylated metabolites [1]. Furthermore, the relative contribution of specific CYP isoforms to M-3 formation is quantifiably distinct: CYP3A4 contributes 61%, CYP2C9 22%, and CYP1A2 14% to net intrinsic clearance, with CYP2D6 and CYP2C19 contributing less than 3% [1]. This isoform-specific profile differs from alternative Zolpidem metabolites, where CYP2C9 and CYP1A2 play more prominent roles [1].

Drug Metabolism CYP Phenotyping In Vitro Clearance

Regulatory Compendial Identity: 2-Keto Zolpidem as USP Related Compound B vs. Non-Compendial 'Impurity' References

2-Keto Zolpidem (CAS 400038-68-8) is officially designated as Zolpidem USP Related Compound B in the United States Pharmacopeia (USP) . This compendial recognition confers a specific regulatory identity and defined purity threshold. In contrast, non-compendial references (e.g., generic 'Zolpidem impurity 2' or 'Zolpidem USP RC A' which has a distinct CAS 400038-68-81) lack the same level of compendial recognition and traceable characterization [1]. Authentic 2-Keto Zolpidem reference standards are supplied with detailed characterization data compliant with regulatory guidelines and can be further traceable against USP or EP pharmacopeial standards [2].

Pharmaceutical Quality Control Regulatory Compliance Reference Standards

Chromatographic and Mass Spectrometric Resolution: 2-Keto Zolpidem (M-3) vs. Co-Eluting M-4 Metabolite

Accurate quantification of 2-Keto Zolpidem (M-3) in biological matrices requires authenticated reference material because its mass spectrum is highly similar to that of the M-4 hydroxy metabolite [1]. In a validated LC-MS/MS method, M-3 and M-4 peaks were chromatographically separable using an octadecyl silica column, but without authentic standards, their nearly identical fragmentation patterns prevent reliable identification [1]. Furthermore, M-3 was detected only in urine, not in blood, in human samples, indicating a matrix-specific presence that differs from M-4 (detected in both blood and urine) [1]. This distinct distribution profile necessitates the use of a specific 2-Keto Zolpidem reference standard for forensic or clinical toxicology confirmation of Zolpidem intake [1].

Bioanalysis LC-MS/MS Forensic Toxicology

Enzymatic Susceptibility to CYP3A4 Inhibition: 2-Keto Zolpidem (M-3) vs. Overall Zolpidem Clearance

The formation of 2-Keto Zolpidem (M-3) exhibits a quantifiably distinct susceptibility to CYP3A4 inhibition compared to the overall clearance of Zolpidem. In vitro, ketoconazole inhibited M-3 formation with an IC₅₀ of 0.61 μM [1]. However, the clinical impact of CYP3A4 inhibition on overall Zolpidem clearance is less than would be predicted from the M-3 formation IC₅₀ alone: ketoconazole coadministration reduced Zolpidem oral clearance by approximately 40% in vivo [1]. This discrepancy indicates that Zolpidem clearance is incompletely dependent on CYP3A4-mediated M-3 formation, and that other pathways (e.g., formation of M-4, M-11 via CYP2C9, CYP1A2) contribute to residual clearance during CYP3A4 inhibition [1].

Drug-Drug Interactions CYP3A4 Inhibition Pharmacokinetics

Synthetic Utility as a Defined Intermediary: 2-Keto Zolpidem in Metabolite Synthesis vs. Alternative Degradation Products

2-Keto Zolpidem (CAS 400038-68-8) serves as a defined synthetic intermediate or starting material for the preparation of analytical standards of Zolpidem metabolites M-1 to M-4, as demonstrated in a validated synthetic route [1]. In this route, M-3 and M-4 were synthesized and subsequently used to optimize LC-MS/MS conditions for the simultaneous analysis of Zolpidem and its metabolites in biological fluids [1]. In contrast, alternative Zolpidem degradation products formed via non-specific oxidative or photolytic pathways (e.g., hydroxyzolpidem isomers) lack the defined structural identity and synthetic tractability required for use as reliable starting materials in controlled laboratory synthesis .

Synthetic Chemistry Metabolite Synthesis Reference Material Production

Defined Application Scenarios Requiring Authentic 2-Keto Zolpidem (CAS 400038-68-8)


CYP3A4-Mediated Drug-Drug Interaction (DDI) Studies

For in vitro CYP phenotyping and DDI risk assessment, authentic 2-Keto Zolpidem is essential for quantifying M-3 formation rates. The compound's formation accounts for >80% of Zolpidem's net intrinsic clearance and is driven predominantly by CYP3A4 (61% contribution) [1]. Use of non-specific or alternative metabolite references would lead to erroneous estimates of CYP3A4 fractional clearance (fₘ,CYP3A4) and inaccurate prediction of clinical DDI magnitude, as evidenced by the 0.61 μM ketoconazole IC₅₀ for M-3 formation versus the observed ~40% reduction in overall Zolpidem clearance in vivo [1].

Regulatory Pharmaceutical Quality Control (ANDA/DMF Filings)

In ANDA and DMF filings, 2-Keto Zolpidem must be procured as the designated USP Related Compound B reference standard. Non-compendial 'impurity' references lack the required traceability to USP/EP pharmacopeial standards, risking method validation failure [1]. The compound is specifically used for analytical method development, method validation (AMV), and quality control (QC) applications during commercial production of Zolpidem, with detailed characterization data compliant with regulatory guidelines [2].

Forensic Toxicology Confirmation of Zolpidem Ingestion

For forensic casework requiring unequivocal confirmation of Zolpidem intake, 2-Keto Zolpidem (M-3) reference material is indispensable. LC-MS/MS analysis of human urine shows that M-3 is detected only in urine, not in blood, while M-4 is detected in both matrices [1]. Without an authentic M-3 standard, the similar mass spectra of M-3 and M-4 lead to ambiguous identification [1]. Procurement of 2-Keto Zolpidem enables definitive chromatographic separation and identification, providing compelling evidence of Zolpidem consumption in forensic investigations.

Synthesis of Zolpidem Metabolite Analytical Standards

Laboratories engaged in bioanalytical method development require 2-Keto Zolpidem as a defined synthetic intermediate for the preparation of M-3 and M-4 metabolite analytical standards [1]. The compound's established synthetic route enables reproducible laboratory-scale production of these key reference materials for use in LC-MS/MS method optimization and validation [1]. Alternative degradation products formed through uncontrolled oxidative or photolytic pathways lack the structural definition required for reliable use as starting materials in controlled synthetic workflows [2].

Quote Request

Request a Quote for 2-Keto Zolpidem

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.